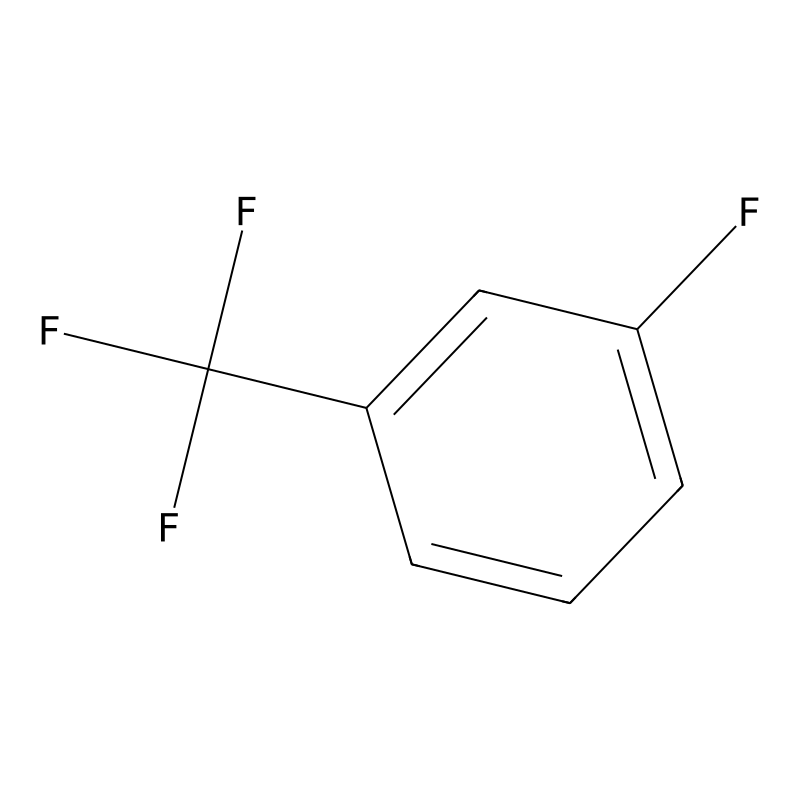3-Fluorobenzotrifluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Solvent Applications:
3-Fluorobenzotrifluoride (3-FBF) finds use as a fluorinated aromatic solvent in various research applications due to its unique properties. Its key features include:
- High thermal and chemical stability: This allows its use in reactions requiring elevated temperatures or harsh chemical environments [].
- Low boiling point (94 °C): This facilitates easy removal from reaction mixtures after use [].
- High polarity: This enables it to dissolve a broad range of polar and non-polar compounds [].
One example of its application as a solvent involves investigating the electrogenerated chemiluminescence (ECL) of certain organic molecules. Researchers employed 3-FBF to study the ECL behavior of 9,10-diphenylanthracene, rubrene, and anthracene []. The fluorinated nature of 3-FBF is believed to influence the ECL properties of these molecules [].
Synthetic Precursor:
3-FBF can also serve as a precursor for the synthesis of other valuable compounds. For instance, it has been utilized as a starting material for the preparation of 2-nitro-5-fluorobenzotrifluoride through a nitration reaction []. This fluorinated nitroaromatic compound possesses unique properties and finds potential applications in various fields, including pharmaceuticals and materials science [].
3-Fluorobenzotrifluoride, with the chemical formula C7H4F4 and a molecular weight of 164.10 g/mol, is classified as a fluorinated aromatic compound. It is also known by several synonyms including m-fluorobenzotrifluoride and 1-fluoro-3-trifluoromethylbenzene . The compound appears as a colorless to light yellow liquid with a boiling point of approximately 101 °C and a flash point of 7 °C, indicating its flammable nature . It has a density of 1.303 g/cm³ and is characterized by its high purity levels, typically around 99% .
3-FBF is considered a hazardous material due to the following properties:
- Toxicity: Limited data exists on the specific toxicity of 3-FBF. However, due to its fluorinated nature, it is recommended to handle it with caution, as some fluorinated compounds can be harmful upon inhalation, ingestion, or skin contact.
- Flammability: 3-FBF is a flammable liquid with a flash point of 23 °C. It can ignite readily in the presence of heat or open flames [].
- Reactivity: While relatively stable under normal conditions, 3-FBF can react violently with strong oxidizing agents or strong bases.
Safe Handling:
- Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling 3-FBF.
- Work in a well-ventilated fume hood to avoid inhalation exposure.
- Store the compound in a cool, dry place away from heat sources and incompatible chemicals.
- Dispose of waste according to local regulations for hazardous materials.
3-Fluorobenzotrifluoride can be synthesized through several methods:
- Fluorination of Benzotrifluoride: This method involves the introduction of fluorine atoms into the benzotrifluoride structure using fluorinating agents.
- Electrophilic Fluorination: Utilizing electrophilic reagents that contain fluorine can yield 3-fluorobenzotrifluoride from appropriate precursors.
- Photochemical Methods: Some synthetic routes exploit light to facilitate the formation of this compound from simpler starting materials .
Several compounds share structural similarities with 3-Fluorobenzotrifluoride. Here’s a comparison highlighting their uniqueness:
| Compound | Chemical Formula | Key Features |
|---|---|---|
| Benzotrifluoride | C7H5F3 | Lacks fluorine at the meta position |
| 2-Fluorobenzotrifluoride | C7H5F4 | Fluorine at the ortho position |
| Perfluorobenzene | C6F6 | Fully fluorinated benzene |
| Trifluoromethylbenzene | C8H5F3 | Contains trifluoromethyl group without additional fluorine |
Uniqueness of 3-Fluorobenzotrifluoride:
- The specific arrangement of the trifluoromethyl group at the para position makes it particularly reactive compared to other similar compounds.
- Its distinct physical properties, such as boiling point and density, further differentiate it from closely related compounds.
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H225 (96.08%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant






